molecular formula C15H10Cl2N4OS B3692415 3-(2,4-dichlorophenyl)-4-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

3-(2,4-dichlorophenyl)-4-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

Cat. No.: B3692415
M. Wt: 365.2 g/mol
InChI Key: ZDPJWIBGBJBAGI-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-4-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-4-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Substitution Reactions:

    Condensation Reactions: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various functionalized triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Studies have shown that triazole derivatives exhibit significant antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes involved in disease pathways.

Medicine

    Anticancer Activity: Research indicates that triazole derivatives may have anticancer properties.

    Antifungal Agents: Widely studied for their potential as antifungal agents.

Industry

    Agriculture: Potential use as fungicides or herbicides.

    Pharmaceuticals: Development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-4-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

    Receptor Binding: Interaction with cellular receptors to modulate biological pathways.

    DNA Intercalation: Potential to intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dichlorophenyl)-4-amino-1H-1,2,4-triazole-5-thione
  • 3-(2,4-dichlorophenyl)-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

Uniqueness

  • Hydroxyphenyl Group : The presence of the hydroxyphenyl group in the compound provides unique reactivity and potential biological activity.
  • Dichlorophenyl Group : The dichlorophenyl group enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4OS/c16-10-3-6-12(13(17)7-10)14-19-20-15(23)21(14)18-8-9-1-4-11(22)5-2-9/h1-8,22H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPJWIBGBJBAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-dichlorophenyl)-4-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Reactant of Route 2
Reactant of Route 2
3-(2,4-dichlorophenyl)-4-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Reactant of Route 3
3-(2,4-dichlorophenyl)-4-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Reactant of Route 4
3-(2,4-dichlorophenyl)-4-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Reactant of Route 5
3-(2,4-dichlorophenyl)-4-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Reactant of Route 6
3-(2,4-dichlorophenyl)-4-[(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

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